

A Technical Guide to Tos-PEG6-CH2-Boc for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tos-PEG6-CH2-Boc	
Cat. No.:	B611439	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Tos-PEG6-CH2-Boc**, a bifunctional PEG-based linker predominantly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The document details the compound's core properties, its commercial availability from various suppliers, and its role in modulating the physicochemical characteristics of PROTAC molecules. Furthermore, this guide furnishes a generalized, yet detailed, experimental protocol for its application in PROTAC synthesis, including deprotection and conjugation steps. All technical data is consolidated into comparative tables, and key processes are visualized through workflow diagrams to facilitate understanding and application by researchers in the field of targeted protein degradation.

Core Compound Properties and Specifications

Tos-PEG6-CH2-Boc is a heterobifunctional linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol (PEG) chain. The tosyl group serves as a reactive site for nucleophilic substitution, while the Boc-protected amine, once deprotected, allows for standard amide bond formation. The PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, a critical factor in improving cell permeability and overall pharmacokinetic properties.[1][2][3]

Table 1: Physicochemical Properties of Tos-PEG6-CH2-Boc



Property	Value	Source(s)
CAS Number	1530777-90-2	[1][2][4][5]
Molecular Formula	C25H43NO10S	[6]
Molecular Weight	551.67 g/mol	[1][5]
Appearance	Viscous Liquid / Oil	
Storage (Powder/Neat)	-20°C for 3 years	[4]
Storage (In Solvent)	-80°C for 1 year	[4]
Solubility	Soluble in DMSO	

Commercial Availability and Suppliers

Tos-PEG6-CH2-Boc is readily available from several chemical suppliers specializing in reagents for drug discovery and biotechnology. Researchers should note that purity can be lot-specific, and it is recommended to request a lot-specific Certificate of Analysis for precise quantitative data.

Table 2: Commercial Suppliers of Tos-PEG6-CH2-Boc



Supplier	Catalog Number	Reported Purity
TargetMol	T17137	Purity not specified on the product page.[4]
MedChemExpress (MCE)	HY-130526	Purity not specified on the product page.[2][6]
Sigma-Aldrich	LEYH9ACF84BE	Purity not specified on the product page.[1][5]
BOC Sciences	BP-501584	Purity not specified on the product page.[5]
Caltag Medsystems	TAR-T17137	Purity not specified on the product page.[7]
Chemsrc	406213-75-0 (related)	Purity listed as 98.0% for a related compound.[8]

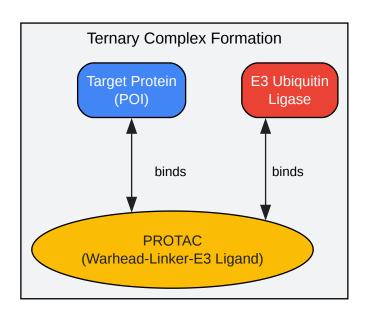
Role in PROTAC Design and Mechanism of Action

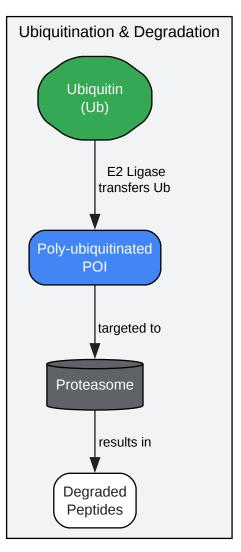
PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker is a critical component that connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand. The composition and length of the linker, such as the PEG6 chain in **Tos-PEG6-CH2-Boc**, are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

[3] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3]



PROTAC Mechanism of Action





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A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols and Methodologies

While a specific, peer-reviewed protocol for the conjugation of **Tos-PEG6-CH2-Boc** is not readily available, its chemical structure allows for a standard two-step synthetic sequence. The following is a generalized protocol based on established chemical principles for similar Boc-protected PEG linkers used in PROTAC synthesis.

Step 1: Boc Group Deprotection



The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal exposes the primary amine, which is then available for conjugation.

- Reagents and Materials:
 - Tos-PEG6-CH2-Boc
 - Dichloromethane (DCM), anhydrous
 - Trifluoroacetic acid (TFA)
 - Nitrogen or Argon atmosphere
 - Rotary evaporator
- Procedure:
 - Dissolve **Tos-PEG6-CH2-Boc** in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0°C using an ice bath.
 - Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
 - Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
 - Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).
 - The resulting product, the TFA salt of the deprotected amine (Tos-PEG6-CH2-NH₃+TFA⁻),
 can often be used directly in the subsequent coupling step without further purification.



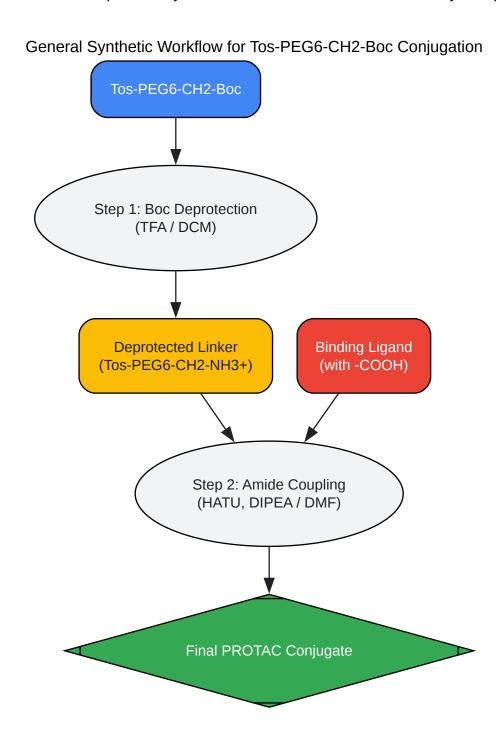
Step 2: Amide Coupling to a Carboxylic Acid-Containing Ligand

The exposed primary amine on the PEG linker is coupled to a carboxylic acid moiety on either the POI-binding ligand or the E3 ligase-binding ligand using standard peptide coupling reagents.

- Reagents and Materials:
 - Deprotected Tos-PEG6-linker (from Step 1)
 - Carboxylic acid-containing binding ligand (Warhead-COOH or E3-Ligand-COOH)
 - Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA)
 - Nitrogen or Argon atmosphere
 - HPLC for purification
- Procedure:
 - Dissolve the carboxylic acid-containing ligand (1.0 eq) and the deprotected Tos-PEG6linker TFA salt (1.1-1.2 eq) in anhydrous DMF under an inert atmosphere.
 - Add the coupling reagent, for example, HATU (1.2 eq).
 - Add DIPEA (3-4 eq) to the reaction mixture to neutralize the TFA salt and facilitate the coupling reaction.
 - Stir the reaction at room temperature for 4-24 hours.
 - Monitor the reaction progress by LC-MS.



- Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine, or directly purified.
- Purify the final conjugate product using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.





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A generalized workflow for the conjugation of **Tos-PEG6-CH2-Boc**.

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- To cite this document: BenchChem. [A Technical Guide to Tos-PEG6-CH2-Boc for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611439#commercial-availability-and-suppliers-of-tos-peg6-ch2-boc]

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